molecular formula C19H24N2O4 B2798538 (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]prop-2-en-1-one CAS No. 2097940-24-2

(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]prop-2-en-1-one

Cat. No. B2798538
CAS RN: 2097940-24-2
M. Wt: 344.411
InChI Key: SJHRXRZTKLLUQI-HWKANZROSA-N
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Description

(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]prop-2-en-1-one is a useful research compound. Its molecular formula is C19H24N2O4 and its molecular weight is 344.411. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Aggregation and Molecular Electronics

Research on related compounds has shown that molecules featuring 1,3-benzodioxol moieties and azetidinyl groups exhibit polarized molecular-electronic structures conducive to forming supramolecular aggregates. These structures are characterized by intramolecular hydrogen bonds and potential for forming sheets or chains through additional hydrogen bonding and π-π stacking interactions, suggesting applications in molecular electronics and materials science (Low et al., 2004).

Crystal Structure and DFT Calculations

The synthesis and crystal structure of derivatives containing the 1,3-benzodioxol moiety have been explored, with detailed analysis using DFT calculations to assess geometrical and electronic parameters. Such studies highlight the compound's utility in understanding intermolecular interactions and potential biological applications, based on their HOMO, LUMO, bandgap energy, and dipole moment values (Jayaraj & Desikan, 2020).

Antifungal Screening

Azetidin-2-ones, closely related to the compound , have been synthesized and screened for antifungal activity, demonstrating potent activity against specific fungal strains. This suggests the potential for developing new antifungal agents based on structural modifications of the azetidin-2-one core (Gupta & Halve, 2015).

Antimicrobial Activities

Further research on azetidin-2-one derivatives has revealed their potential in antimicrobial applications. The synthesis of novel compounds and their subsequent evaluation against various bacterial and fungal strains underscore the relevance of such chemical structures in developing new antimicrobial agents, highlighting a significant area of application for the compound (Patel & Patel, 2017).

Pincer Ligand Synthesis

The compound's structural features are conducive to the synthesis of pincer ligands through metal-promoted degradation of azetidin-2-ones. This process results in complexes with potential applications in catalysis and organometallic chemistry, demonstrating the compound's utility in synthesizing novel ligands with specific electronic and geometric properties (Casarrubios et al., 2015).

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-23-16-6-8-20(9-7-16)15-11-21(12-15)19(22)5-3-14-2-4-17-18(10-14)25-13-24-17/h2-5,10,15-16H,6-9,11-13H2,1H3/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJHRXRZTKLLUQI-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2CN(C2)C(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1CCN(CC1)C2CN(C2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]prop-2-en-1-one

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